![molecular formula C20H19F3N4OS B2926010 N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide CAS No. 1105223-12-8](/img/structure/B2926010.png)
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[d]thiazol group and a trifluoromethyl group . Benzamide derivatives are a class of compounds that have been studied for various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring, a thiazole ring, and a trifluoromethyl group. The presence of these groups could influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. Benzamide derivatives can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Applications
This compound has been studied for its potential anti-inflammatory and analgesic effects. Research suggests that derivatives of this compound can significantly reduce inflammation and pain in various models. For instance, a related piperazine derivative demonstrated a dose-dependent decrease in acetic acid-induced abdominal writhing in mice, suggesting strong analgesic properties . Additionally, it reduced paw licking in the second phase of the formalin test, which is indicative of its potential to alleviate chronic pain .
Antileukemic Activity
The structural framework of this compound is similar to that found in molecules with antileukemic properties. For example, derivatives of N-methylpiperazine are key intermediates in the synthesis of imatinib, a well-known antileukemic agent . This implies that the compound could be a precursor or a candidate for modification in the development of new leukemia treatments.
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a crucial role in signal transduction and the regulation of cell growth. The compound’s structure is conducive to acting as a tyrosine kinase inhibitor, which is a mechanism employed by certain anticancer drugs. This suggests its potential application in cancer therapy, particularly in diseases where tyrosine kinase activity is dysregulated .
Synthesis of New Piperazine Derivatives
The compound serves as a starting point for the synthesis of a variety of new piperazine derivatives. These derivatives have a wide range of potential applications, including as building blocks for more complex molecules with therapeutic properties .
Modulation of Inflammatory Mediators
The compound has been implicated in the modulation of inflammatory mediators such as TNF-α and IL-1β. By influencing the levels of these cytokines, it could be used to study the inflammatory process and develop treatments for conditions characterized by excessive inflammation .
Acute Oral Systemic Toxicity Studies
The compound has been used in studies to evaluate acute oral systemic toxicity. Such studies are crucial in the early stages of drug development to assess the safety profile of new therapeutic agents .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4OS/c1-26-7-9-27(10-8-26)19-25-16-6-5-15(12-17(16)29-19)24-18(28)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUAORKGZPETAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.